molecular formula C11H15NO5 B1676395 メトカルバモール CAS No. 532-03-6

メトカルバモール

カタログ番号: B1676395
CAS番号: 532-03-6
分子量: 241.24 g/mol
InChIキー: GNXFOGHNGIVQEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Methocarbamol has several scientific research applications, including:

生化学分析

Biochemical Properties

Methocarbamol’s role in biochemical reactions is primarily as a CNS depressant. It does not have a direct effect on the contractile mechanism of striated muscle, nerve fibers, or the motor endplate .

Cellular Effects

Methocarbamol works by slowing activity in the nervous system, allowing the body to relax . It has been shown to block spinal polysynaptic reflexes, decrease nerve transmission in spinal and supraspinal polysynaptic pathways, and prolong the refractory period of muscle cells .

Molecular Mechanism

The mechanism of action of Methocarbamol is thought to be dependent on its CNS depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Temporal Effects in Laboratory Settings

The effects of Methocarbamol begin within half an hour of administration . The effects only last for about 8 hours in small animals, which is why it is often given three times per day .

Dosage Effects in Animal Models

In dogs, cats, and horses, Methocarbamol is indicated as adjunct therapy for acute inflammatory and traumatic conditions of skeletal muscle and to reduce muscle spasms . Overdose can cause sedation, weakness, and dizziness .

Metabolic Pathways

Methocarbamol is metabolized in the liver via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates . The clearance of Methocarbamol is significantly impaired in patients with renal and hepatic disease .

Transport and Distribution

It is known that Methocarbamol is a CNS depressant, and it likely works in the brain to relax the nerves that usually turn on your muscles .

Subcellular Localization

As a CNS depressant, it is likely that Methocarbamol primarily acts in the brain and spinal cord

準備方法

合成経路および反応条件

メトカルバモールは、特定の条件下で2,3-エポキシプロピル-2-メトキシフェニルエーテルと二酸化炭素を反応させることによって合成できます。この反応は、二酸化炭素の圧力が4000〜10,000 hPa、温度が110〜160℃の不活性溶媒中で行われます。 中間生成物である4-(o-メトキシフェノキシ)-メチル-2-オキソ-ジオキソロンは、次にアンモニアと反応してメトカルバモールを生成します .

工業的製造方法

メトカルバモールの工業的製造には、グアヤコールと3-クロロ-1,2-プロパンジオールの反応、それに続くホスゲンを使用して水酸基を塩素で置換することが含まれます。 得られた塩素化誘導体は、次にアンモニアと反応してメトカルバモールを生成します .

化学反応の分析

反応の種類

メトカルバモールは、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件

生成される主な生成物

これらの反応から生成される主な生成物には、グアヤコールとその誘導体などのさまざまな分解生成物と中間体が含まれます .

科学研究への応用

メトカルバモールには、以下を含むいくつかの科学研究への応用があります。

生物活性

Methocarbamol is a centrally acting muscle relaxant commonly used in the treatment of muscle spasms and pain associated with musculoskeletal conditions. Its biological activity is characterized by its effects on the central nervous system (CNS) and its interactions with various physiological pathways. This article explores the pharmacodynamics, efficacy in clinical applications, and relevant case studies to provide a comprehensive understanding of methocarbamol's biological activity.

The exact mechanism of action of methocarbamol remains largely unknown, but it is believed to involve several key processes:

  • CNS Depressant Activity : Methocarbamol exhibits CNS depressant effects, which may contribute to its muscle relaxant properties. It is thought to block spinal polysynaptic reflexes and decrease nerve transmission in both spinal and supraspinal pathways .
  • Muscle Fiber Interaction : Unlike local anesthetics, methocarbamol does not directly affect muscle fiber contraction or motor end plates. Instead, it prolongs the refractory period of muscle cells, thereby modulating muscle activity indirectly .
  • Animal Studies : Research indicates that methocarbamol can prevent convulsions induced by electric shock in animal models, further supporting its role as a CNS depressant .

Pharmacokinetics

Understanding the pharmacokinetics of methocarbamol is essential for optimizing its use in clinical settings:

  • Absorption : Methocarbamol is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 hours post-administration .
  • Distribution : It demonstrates moderate plasma protein binding (46%-50%) and is distributed throughout the body tissues .
  • Metabolism : The drug undergoes metabolic processes primarily through dealkylation and hydroxylation, followed by conjugation .

Clinical Efficacy

Methocarbamol has been evaluated in various clinical scenarios, particularly for managing acute pain and muscle spasms:

Case Studies and Research Findings

  • Post-operative Pain Management :
    A study comparing methocarbamol with nefopam for post-operative pain management revealed that patients receiving methocarbamol reported significantly lower Visual Analog Scale (VAS) scores at multiple time points (1 hour, 6 hours, and 12 hours post-surgery). The mean VAS scores were 3.58 for methocarbamol versus 5.31 for nefopam at one hour, indicating superior efficacy in pain relief (p < 0.001) .
    Time Post-OperationMethocarbamol VAS ScoreNefopam VAS Score
    1 hour3.585.31
    6 hours4.825.53
    12 hours3.074.71
  • Orthopedic Conditions :
    In a cohort of patients with acute orthopedic conditions, methocarbamol was administered at an average dose of 6 grams per day. Patients experienced prompt pain relief, facilitating recovery processes without significant side effects .
  • Acute Low Back Pain :
    A systematic review indicated that methocarbamol improved pain outcomes in patients with acute low back pain after one week of treatment compared to control groups receiving other medications like orphenadrine or placebo . The study involved a total of 405 patients.
  • Traumatic Injury :
    A retrospective study assessing the impact of methocarbamol on pain after traumatic injuries found no significant improvement in pain scores during the first three days post-injury when compared to controls . This suggests limited efficacy in acute settings.

Side Effects

While generally well-tolerated, some side effects associated with methocarbamol include:

  • Drowsiness
  • Dizziness
  • Nausea
  • Rarely, allergic reactions requiring dose adjustments or discontinuation .

特性

IUPAC Name

[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023286
Record name Methocarbamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methocarbamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L
Record name SID855587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Methocarbamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHOCARBAMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methocarbamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres., Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/
Record name Methocarbamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHOCARBAMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from benzene

CAS No.

532-03-6
Record name Methocarbamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methocarbamol [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methocarbamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methocarbamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methocarbamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methocarbamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methocarbamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOCARBAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHOCARBAMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methocarbamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

92-94 °C, 93 °C
Record name Methocarbamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHOCARBAMOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methocarbamol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methocarbamol
Reactant of Route 2
Reactant of Route 2
Methocarbamol
Reactant of Route 3
Reactant of Route 3
Methocarbamol
Reactant of Route 4
Reactant of Route 4
Methocarbamol
Reactant of Route 5
Reactant of Route 5
Methocarbamol
Reactant of Route 6
Reactant of Route 6
Methocarbamol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。